molecular formula C18H19N3O5 B2716126 1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1170801-72-5

1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2716126
CAS RN: 1170801-72-5
M. Wt: 357.366
InChI Key: LNHNGCVHDFKIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea, also known as OTU, is a synthetic compound that has gained attention for its potential therapeutic applications. It is a small molecule that has been shown to have anticancer and anti-inflammatory properties.

Scientific Research Applications

Chemical Reactions and Mechanistic Studies

Urea Derivatives in Chemical Synthesis : Urea and its derivatives participate in numerous chemical reactions, forming a wide range of products depending on the reactants and conditions. For instance, reactions of urea with acyloins and butane-2,3-dione (diacetyl) in acid solutions have been studied, highlighting the formation of 4-imidazolin-2-ones and other complex structures through mechanisms involving oxetan ring formation (Butler & Hussain, 1981).

Antioxidant and Anticancer Properties

Antioxidant Activity of Bis-Isatin Derivatives : The design and synthesis of bis-isatin derivatives containing urea/thiourea moiety have demonstrated potential antioxidant properties. These derivatives were evaluated for their ability to scavenge radicals, showing moderate to high activity in various assays. The structure-activity relationship of these compounds provides valuable information for the development of novel antioxidants (Yakan et al., 2021).

Novel Synthetic Methods

Efficient Synthesis of Indole-Urea Derivatives : Innovative methodologies have been developed for the synthesis of indole-urea derivatives, including those with 2-oxoindolin structures. These methods offer good yields and simplify the synthesis process, potentially facilitating the production of compounds with biological activities (Yan, Lei, & Hu, 2014).

Antiepileptic and Anticonvulsant Studies

Anticonvulsant Properties of Urea Derivatives : Research on urea derivatives with specific substitutions has revealed significant anticonvulsant activities in in vivo models. These studies help in understanding the pharmacophore requirements for anticonvulsant activity and guide the design of new therapeutic agents (Siddiqui, Alam, & Stables, 2011).

Corrosion Inhibition

Corrosion Inhibition by Urea Derivatives : The application of triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions has been investigated. These compounds exhibit significant inhibition efficiency, demonstrating the potential for application in protecting metal surfaces from corrosion (Mistry, Patel, Patel, & Jauhari, 2011).

properties

IUPAC Name

1-(2-oxo-1,3-dihydroindol-5-yl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-24-14-8-12(9-15(25-2)17(14)26-3)20-18(23)19-11-4-5-13-10(6-11)7-16(22)21-13/h4-6,8-9H,7H2,1-3H3,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHNGCVHDFKIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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